molecular formula C8H16O2 B1426569 3-(Oxan-3-yl)propan-1-ol CAS No. 942144-38-9

3-(Oxan-3-yl)propan-1-ol

Cat. No.: B1426569
CAS No.: 942144-38-9
M. Wt: 144.21 g/mol
InChI Key: POWZUJMJQAUPOZ-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

942144-38-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-(oxan-3-yl)propan-1-ol

InChI

InChI=1S/C8H16O2/c9-5-1-3-8-4-2-6-10-7-8/h8-9H,1-7H2

InChI Key

POWZUJMJQAUPOZ-UHFFFAOYSA-N

SMILES

C1CC(COC1)CCCO

Canonical SMILES

C1CC(COC1)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of compound 3-(dihydro-2H-pyran-3(4H)-ylidene)propan-1-ol (11.2 g, 0.0789 mol) in methanol (200 mL) was added Pd(OH)2/C (1.12 g). The reaction flask was degassed and filled into H2. Stirring was continued until the starting material disappeared. When the reaction was over, the mixture was filtered through celite, and the filter cake was washed with MeOH (2×10 mL). The combined organic layers were dried over Na2SO4, and concentrated in vacuo to give 3-(tetrahydro-2H-pyran-3-yl)propan-1-ol (10.35 g, yield 91%), which was used for the next step without purification. 1H NMR (CD3OD) δ 3.9-3.8 (m, 1H), 3.7-3.6 (m, 2H), 3.5-3.4 (m, 1H), 3.3 (m, 1H), 3.1-2.9 (t, 1H), 2.6-2.4 (m, 1H), 2.3-1.8 (m, 3H), 1.6-1.4 (m, 4H), 1.3-1.0 (m, 2H).
Name
3-(dihydro-2H-pyran-3(4H)-ylidene)propan-1-ol
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of lithium aluminium hydride (24.8 ml, 1.0M in diethyl ether) in dry diethyl ether (77 ml) at 0° C. was added a solution of ethyl 3-(tetrahydro-2H-pyran-3-yl)propanoate (4.61 g) in dry diethyl ether (77 ml) dropwise over 20 minutes. After 15 minutes at 0° C. the reaction mixture was warmed to room temperature and stirred for a further nine hours. The reaction was quenched by the dropwise addition of water over a period of one hour, whilst cooled over ice. The resulting solids were filtered from the mixture and washed with diethyl ether. The organic layer was decanted off from the aqueous layer, dried over magnesium sulphate, filtered and concentrated in vacuo. to give a clear oil (3.33 g). The product was purified by silica chromatography (40 g) (ISCO) using a gradient elution of 0-50% cyclohexane:ethyl acetate to afford the title compound as a clear oil (2.64 g).
Quantity
24.8 mL
Type
reactant
Reaction Step One
Name
ethyl 3-(tetrahydro-2H-pyran-3-yl)propanoate
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Name

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